Dbco-peg4-dbco

Catalog No.
S525106
CAS No.
2182601-68-7
M.F
C48H50N4O8
M. Wt
810.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dbco-peg4-dbco

CAS Number

2182601-68-7

Product Name

Dbco-peg4-dbco

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide

Molecular Formula

C48H50N4O8

Molecular Weight

810.95

InChI

InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54)

InChI Key

YCDMQCKYINAWGI-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-DBCO

Description

The exact mass of the compound Dbco-peg4-dbco is 810.3629 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Click Chemistry Linker

DBCO-PEG4-DBCO belongs to a class of reagents used in click chemistry, a powerful technique for efficiently joining molecules. It contains two Dibenzocyclooctynone (DBCO) groups and a PEG (Polyethylene Glycol) spacer arm [1]. The DBCO groups can readily react with azide (N3) functional groups on other molecules or biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction [2, 3]. This reaction forms a stable triazole linkage without requiring a copper catalyst, making it a biocompatible and efficient strategy for bioconjugation [1].

[1] BroadPharm: [2] baseclick GmbH: [3] MedChemExpress:

Bioconjugation and Biomolecule Modification

DBCO-PEG4-DBCO's ability to covalently link molecules via SPAAC makes it valuable for bioconjugation reactions. Researchers can use it to attach various functional groups to biomolecules like proteins, antibodies, or nanoparticles [1, 2]. This allows for targeted modifications, such as adding fluorescent labels for bioimaging, attaching drugs for targeted drug delivery, or introducing polyethylene glycol (PEG) moieties to enhance water solubility and biocompatibility [2, 4].

[1] BroadPharm: [2] baseclick GmbH: [4] Jena Bioscience:

Crosslinking and Biomolecule Assembly

Due to its two DBCO groups, DBCO-PEG4-DBCO can act as a homobifunctional linker, meaning it can bind two separate molecules containing azide groups [2, 3]. This allows researchers to crosslink biomolecules, creating new structures or assemblies. For instance, it can be used to link proteins together to form artificial multi-protein complexes or connect nanoparticles to create larger, more complex structures for targeted drug delivery applications [2].

[2] baseclick GmbH: [3] MedChemExpress:

Dibenzocyclooctyne polyethylene glycol four dibenzocyclooctyne, commonly referred to as DBCO-PEG4-DBCO, is a homobifunctional linker that features two dibenzocyclooctyne (DBCO) moieties connected by a polyethylene glycol (PEG) spacer. This compound is characterized by its ability to facilitate bioorthogonal reactions, particularly with azide-containing biomolecules, through strain-promoted 1,3-dipolar cycloaddition. The DBCO groups enable selective and efficient coupling reactions without the need for copper catalysts, making it particularly valuable in bioconjugation applications where biocompatibility is essential .

The molecular formula for DBCO-PEG4-DBCO is C₄₈H₅₀N₄O₈, with a molecular weight of approximately 811 g/mol. It is typically presented as a yellow gel and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide .

Dbco-peg4-dbco itself does not have a specific mechanism of action within biological systems. Its primary function is to serve as a linker molecule in bioconjugation reactions.

  • The DBCO groups facilitate the attachment of the linker to azide-tagged biomolecules via SPAAC.
  • The PEG spacer provides flexibility and spacer length between the attached molecules [].
  • No specific information on the toxicity of Dbco-peg4-dbco is available from commercial suppliers.
  • However, it is always recommended to handle any new compound with care following general laboratory safety guidelines for organic compounds [].

DBCO-PEG4-DBCO primarily participates in copper-free click chemistry reactions with azides. The reaction mechanism involves the formation of a covalent bond between the DBCO moiety and an azide group, yielding a stable triazole product. This reaction is favored due to the high reactivity of the DBCO groups and their ability to undergo cycloaddition in aqueous environments without the interference of copper ions .

The reaction conditions typically involve:

  • Buffer: A neutral pH buffer (e.g., phosphate-buffered saline) is recommended to maintain the stability of biomolecules.
  • Temperature: Reactions can be conducted at room temperature or on ice, depending on the sensitivity of the biomolecules involved.
  • Concentration: A molar excess of DBCO-PEG4-DBCO compared to azide-containing substrates is often used to ensure complete reaction .

The biological activity of DBCO-PEG4-DBCO is largely attributed to its role in bioconjugation processes. By enabling precise labeling of biomolecules such as proteins, peptides, and nucleic acids, it facilitates studies in cellular imaging, drug delivery, and therapeutic development. The compound's ability to react selectively with azides allows for the modification of biomolecules without altering their native functions significantly .

Synthesis of DBCO-PEG4-DBCO typically involves:

  • Preparation of DBCO: Dibenzocyclooctyne can be synthesized through various methods including cycloaddition reactions involving appropriate precursors.
  • Linking with PEG: The DBCO moieties are then conjugated with a polyethylene glycol spacer using standard coupling techniques such as NHS (N-hydroxysuccinimide) activation or other amine-reactive strategies.
  • Purification: The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥ 95%) suitable for biological applications .

DBCO-PEG4-DBCO has diverse applications in:

  • Bioconjugation: Used for attaching fluorescent tags or therapeutic agents to azide-modified biomolecules for imaging or drug delivery.
  • Protein Engineering: Facilitates site-specific modifications of proteins, enhancing their functionality or stability.
  • Nanotechnology: Plays a role in constructing nanocarriers for targeted drug delivery systems.
  • Diagnostics: Useful in developing biosensors that require specific binding events between biomolecules .

Interaction studies involving DBCO-PEG4-DBCO focus on its reactivity with azides in various biological contexts. These studies assess the efficiency and specificity of bioconjugation reactions, often using techniques such as mass spectrometry or fluorescence spectroscopy to analyze conjugate formation and stability. Additionally, the hydrophilic PEG spacer enhances solubility and reduces nonspecific interactions, making it an ideal choice for biological applications .

Several compounds exhibit similar functionalities to DBCO-PEG4-DBCO but differ in structure or application:

Compound NameStructure TypeUnique Features
DBCO-PEG4-NHSBifunctional linkerContains NHS group for amine coupling
DBCO-PEG4-AcidBifunctional linkerContains carboxylic acid group for further conjugation
DBCO-PEG4-AmineBifunctional linkerContains amine group for direct coupling
Biotin-PEG4-DBCOBifunctional linkerBiotinylated for affinity purification
DibenzylcyclooctyneMonofunctionalBasic structure without PEG spacer

DBCO-PEG4-DBCO's unique feature lies in its dual DBCO functionality that allows simultaneous reactions with two azide groups, making it particularly effective for cross-linking applications and circularization of biomolecules .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

810.3629

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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